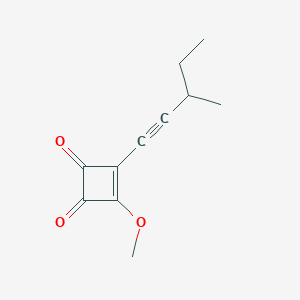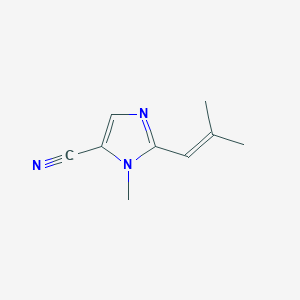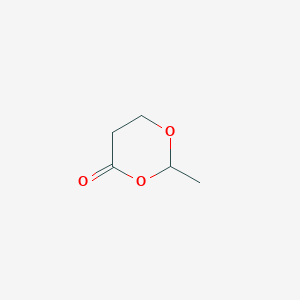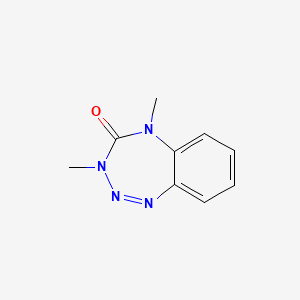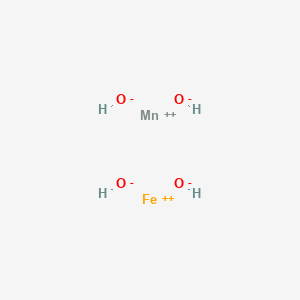
Benzene, 1,2,4-tris(decyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2,4-tris(decyl)-: is a derivative of benzene where three decyl groups are attached to the benzene ring at the 1, 2, and 4 positions. This compound is part of a broader class of chemicals known as alkylbenzenes, which are characterized by the presence of alkyl groups attached to a benzene ring. The presence of long decyl chains imparts unique physical and chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4-tris(decyl)- typically involves the alkylation of benzene with decyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring undergoes electrophilic substitution to attach the decyl groups at the desired positions.
Industrial Production Methods: On an industrial scale, the production of Benzene, 1,2,4-tris(decyl)- can be achieved through continuous flow reactors that allow for precise control of reaction conditions such as temperature, pressure, and catalyst concentration. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,2,4-tris(decyl)- can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzylic alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions can convert the benzene ring to cyclohexane derivatives, though this is less common due to the stability of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring, while nucleophilic substitution can occur at the benzylic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4) are commonly used.
Major Products:
Oxidation: Benzylic alcohols, aldehydes, and carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1,2,4-tris(decyl)- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in aromatic substitution reactions.
Biology and Medicine: While specific biological applications of Benzene, 1,2,4-tris(decyl)- are limited, derivatives of alkylbenzenes are often explored for their potential as antimicrobial agents and in drug delivery systems due to their ability to interact with biological membranes.
Industry: In the industrial sector, Benzene, 1,2,4-tris(decyl)- is used as a surfactant and in the formulation of lubricants and detergents. Its hydrophobic decyl chains make it effective in reducing surface tension and enhancing the solubility of hydrophobic compounds.
Mechanism of Action
The mechanism by which Benzene, 1,2,4-tris(decyl)- exerts its effects is largely dependent on its chemical interactions In oxidation reactions, the benzylic positions are particularly reactive due to the stability of the resulting benzylic radicals or carbocations
Comparison with Similar Compounds
Benzene, 1,2,4-tris(octyl)-: Similar structure but with shorter octyl chains instead of decyl chains.
Benzene, 1,3,5-tris(decyl)-: Decyl groups attached at the 1, 3, and 5 positions, leading to different steric and electronic properties.
Benzene, 1,2,3-tris(decyl)-: Decyl groups attached at the 1, 2, and 3 positions, affecting the compound’s reactivity and physical properties.
Uniqueness: Benzene, 1,2,4-tris(decyl)- is unique due to the specific positioning of the decyl groups, which influences its chemical reactivity and physical properties. The 1,2,4-trisubstitution pattern allows for distinct steric interactions and electronic effects compared to other isomers.
Properties
CAS No. |
138384-24-4 |
|---|---|
Molecular Formula |
C36H66 |
Molecular Weight |
498.9 g/mol |
IUPAC Name |
1,2,4-tris-decylbenzene |
InChI |
InChI=1S/C36H66/c1-4-7-10-13-16-19-22-25-28-34-31-32-35(29-26-23-20-17-14-11-8-5-2)36(33-34)30-27-24-21-18-15-12-9-6-3/h31-33H,4-30H2,1-3H3 |
InChI Key |
MOEDNZQWXWFMHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C(C=C1)CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


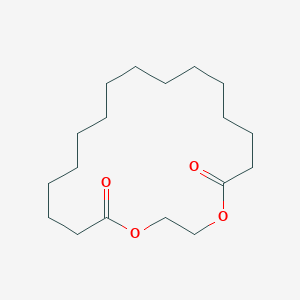


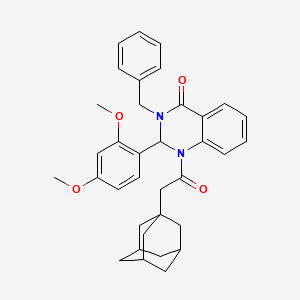
![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
